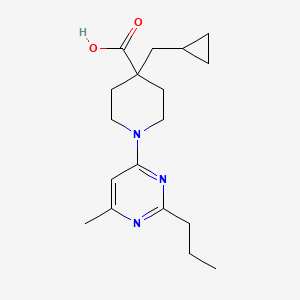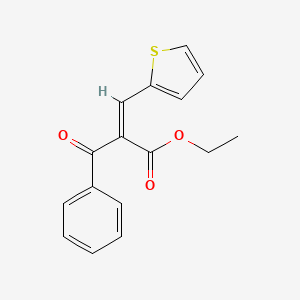
ethyl 2-benzoyl-3-(2-thienyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-benzoyl-3-(2-thienyl)acrylate, also known as EBTA, is a chemical compound commonly used in scientific research as a starting material for the synthesis of various organic molecules. This compound belongs to the class of beta-dicarbonyl compounds, which have a wide range of applications in medicinal chemistry, organic synthesis, and material science. In
Wissenschaftliche Forschungsanwendungen
Ethyl 2-benzoyl-3-(2-thienyl)acrylate has been widely used as a starting material for the synthesis of various organic molecules with potential biological activity. For example, this compound can be used to synthesize chalcone derivatives, which have been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound can also be used to synthesize coumarin derivatives, which have been shown to have anticoagulant, anti-inflammatory, and antimicrobial properties. Furthermore, this compound has been used to synthesize benzofuran derivatives, which have been reported to have antitumor, antiviral, and antibacterial activities.
Wirkmechanismus
The mechanism of action of ethyl 2-benzoyl-3-(2-thienyl)acrylate and its derivatives is not well understood, but it is believed that they exert their biological activity by interacting with various cellular targets such as enzymes, receptors, and DNA. For example, chalcone derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Coumarin derivatives have been shown to inhibit the activity of thrombin, which is a key enzyme involved in blood clotting. Benzofuran derivatives have been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound and its derivatives depend on their chemical structure and the specific target they interact with. For example, chalcone derivatives have been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in vitro and in vivo. Coumarin derivatives have been shown to prolong the clotting time of blood and reduce the formation of thrombi in animal models. Benzofuran derivatives have been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-benzoyl-3-(2-thienyl)acrylate and its derivatives in lab experiments include their high yield and purity, their structural diversity, and their potential biological activity. However, the limitations of using this compound and its derivatives include their relatively high cost, their potential toxicity, and their limited solubility in aqueous solutions.
Zukünftige Richtungen
There are many future directions for the research and development of ethyl 2-benzoyl-3-(2-thienyl)acrylate and its derivatives. One possible direction is to explore their potential as anticancer agents, as many of them have been shown to exhibit cytotoxic activity against various cancer cell lines. Another possible direction is to investigate their potential as anti-inflammatory agents, as many of them have been shown to reduce the production of inflammatory mediators. Furthermore, the development of novel synthetic routes for the synthesis of this compound and its derivatives could lead to the discovery of new compounds with improved biological activity and pharmacological properties.
Synthesemethoden
The synthesis of ethyl 2-benzoyl-3-(2-thienyl)acrylate involves the reaction of ethyl acetoacetate with 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate and a catalyst such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the beta-dicarbonyl compound and the aldehyde group. The resulting product is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to give this compound in high yield and purity.
Eigenschaften
IUPAC Name |
ethyl (Z)-2-benzoyl-3-thiophen-2-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3S/c1-2-19-16(18)14(11-13-9-6-10-20-13)15(17)12-7-4-3-5-8-12/h3-11H,2H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFDWMKLDNKJPI-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CS1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=CS1)/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5342109.png)
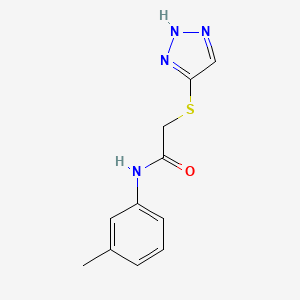
![ethyl 2-benzylidene-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342126.png)
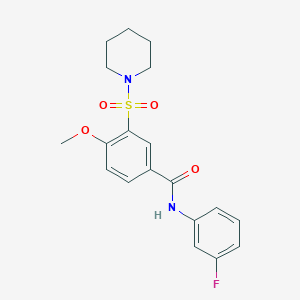
![1-[(4-chloro-2-fluorophenyl)acetyl]piperidine](/img/structure/B5342142.png)
![2-[4-(4-sec-butoxy-3-chlorobenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5342145.png)
![[(4aS*,8aR*)-6-(2,3-difluoro-6-methoxybenzyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5342152.png)
![3-acetylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B5342163.png)
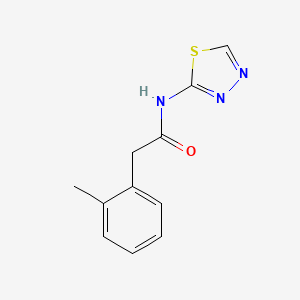
![N-benzyl-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5342176.png)
![N-(3-amino-3-oxopropyl)-N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5342179.png)
![ethyl 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B5342197.png)
![ethyl 2-(acetyloxy)-6b-[N-(ethoxycarbonyl)ethanehydrazonoyl]-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11-tetradecahydro-1H-naphtho[2',1':4,5]indeno[2,1-d]isoxazole-9-carboxylate](/img/structure/B5342207.png)
